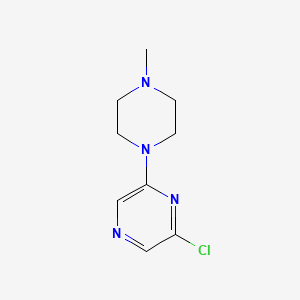

2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-(4-methylpiperazin-1-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c1-13-2-4-14(5-3-13)9-7-11-6-8(10)12-9/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVHGTJAFGHEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432826 | |

| Record name | 2-chloro-6-(4-methylpiperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61655-77-4 | |

| Record name | 2-chloro-6-(4-methylpiperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Substituted Pyrazines in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in critical hydrogen bond interactions make it a cornerstone for designing molecules with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] Among the vast library of pyrazine derivatives, this compound stands out as a key intermediate and a structural motif in various advanced drug development programs.[5] The strategic placement of a reactive chlorine atom and a functionalized piperazine ring provides a versatile platform for further molecular elaboration.

This technical guide offers a comprehensive exploration of the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the core reaction, justify the selection of reagents and conditions, and provide a field-proven, step-by-step protocol suitable for implementation in a research or process development setting.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable route to this compound is the monosubstitution of 2,6-dichloropyrazine with 1-methylpiperazine. This transformation proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a cornerstone reaction in heterocyclic chemistry.

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions. This electron deficiency is particularly pronounced at the carbon atoms adjacent (alpha) to the nitrogen atoms, making them highly electrophilic and susceptible to attack by nucleophiles.[6] In 2,6-dichloropyrazine, both chlorine atoms are situated at these activated α-positions, rendering the molecule an excellent substrate for SNAr reactions.[6][7]

The reaction mechanism involves two key steps:

-

Nucleophilic Attack: The secondary amine of 1-methylpiperazine acts as the nucleophile, attacking one of the electron-deficient carbon atoms bearing a chlorine atom. This forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrazine ring is temporarily disrupted.

-

Aromatization: The intermediate rapidly rearomatizes by expelling the chloride ion as a leaving group, yielding the final substituted product.

Due to the symmetrical nature of 2,6-dichloropyrazine, the initial nucleophilic attack can occur at either the C2 or C6 position with equal probability, leading to a single mono-substituted product.

Experimental Protocol: Synthesis from 2,6-Dichloropyrazine

This protocol is designed as a self-validating system, incorporating in-process checks and purification methods to ensure high purity of the final compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2,6-Dichloropyrazine | ≥98% | Standard Chemical Supplier | Starting material. |

| 1-Methylpiperazine | ≥99% | Standard Chemical Supplier | Nucleophile.[8] |

| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Standard Chemical Supplier | Base to scavenge HCl byproduct. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Chemical Supplier | Reaction solvent.[7] |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard Chemical Supplier | Extraction solvent. |

| Brine (Saturated NaCl) | - | In-house preparation | For aqueous workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Standard Chemical Supplier | Drying agent. |

| Silica Gel | 230-400 mesh | Standard Chemical Supplier | For column chromatography. |

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine 2,6-dichloropyrazine (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous N,N-Dimethylformamide (DMF, 5-10 mL per gram of dichloropyrazine).

-

Causality Insight: Anhydrous conditions are crucial to prevent side reactions with water. Potassium carbonate acts as a heterogeneous base to neutralize the HCl formed during the substitution, driving the reaction to completion.[7] DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the Meisenheimer complex.[9]

-

-

Nucleophile Addition: To the stirred suspension, add 1-methylpiperazine (1.05 eq.) dropwise via syringe at room temperature.

-

Causality Insight: A slight excess of the nucleophile ensures the complete consumption of the limiting reagent, 2,6-dichloropyrazine. Adding it dropwise helps to control any initial exotherm.

-

-

Reaction Execution and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS every 1-2 hours until the 2,6-dichloropyrazine spot is no longer visible (typically 4-8 hours).

-

Trustworthiness Check: Monitoring is essential to prevent the formation of the di-substituted byproduct, which can occur with prolonged heating or a large excess of the nucleophile.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (3-4x the volume of DMF). Extract the aqueous phase with ethyl acetate (3 x 2 volumes of DMF).

-

Causality Insight: Quenching with water precipitates the crude product and dissolves the inorganic salts. Ethyl acetate is a suitable solvent for extracting the moderately polar product.

-

-

Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The product typically elutes at 20-40% ethyl acetate in hexanes.

-

Trustworthiness Check: Chromatography is necessary to remove any unreacted starting material, the di-substituted byproduct, and other minor impurities, ensuring a high-purity final compound.

-

-

Characterization: Combine the pure fractions and concentrate in vacuo to obtain this compound as a white to off-white solid. Confirm the identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Characterization Data

While specific experimental data must be generated, the following table provides estimated data based on the compound's structure and data from analogous pyrazine derivatives.[9][10]

| Analysis | Expected Results |

| Appearance | White to pale yellow solid |

| Molecular Formula | C₉H₁₃ClN₄ |

| Molecular Weight | 212.68 g/mol [10] |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8-8.0 (2H, s, pyrazine-H), ~3.6-3.8 (4H, t, piperazine-H), ~2.4-2.6 (4H, t, piperazine-H), ~2.3 (3H, s, N-CH₃) ppm |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~155 (C-N), ~150 (C-Cl), ~138 (CH), ~130 (CH), ~55 (piperazine-CH₂), ~46 (piperazine-CH₂), ~45 (N-CH₃) ppm |

| Mass Spec (ESI+) | m/z 213.09 [M+H]⁺, 215.09 [M+H]⁺ (isotopic pattern for Cl) |

Conclusion and Future Directions

The synthesis of this compound via nucleophilic aromatic substitution on 2,6-dichloropyrazine is a robust and efficient method.[6] The principles of SNAr on electron-deficient heterocycles provide a clear and predictable rationale for this successful transformation. The provided protocol, built on established chemical principles and incorporating rigorous monitoring and purification steps, offers a reliable pathway to obtaining this valuable intermediate in high purity. This compound serves as a critical starting point for further functionalization, enabling drug discovery professionals to explore new chemical space in the ongoing quest for novel therapeutics.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound|lookchem [lookchem.com]

A Technical Guide to 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine (CAS: 61655-77-4): A Privileged Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of the Pyrazine Moiety

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to serve as both a hydrogen bond acceptor and a scaffold for diverse functionalization make it a "privileged structure" in the design of bioactive molecules.[3] Within this esteemed class of compounds, 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine stands out as a particularly valuable building block. Its bifunctional nature—a reactive chloro-substituent ripe for cross-coupling or nucleophilic substitution, and a methylated piperazine group that often enhances solubility and target engagement—positions it as a key intermediate in the synthesis of high-value pharmaceutical agents, most notably in the realm of protein kinase inhibitors.[4] This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and applications for researchers and professionals in drug development.

Physicochemical Properties and Structural Data

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 61655-77-4 | [5] |

| Molecular Formula | C₉H₁₃ClN₄ | [5] |

| Molecular Weight | 212.68 g/mol | [5] |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents | Generic |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | Generic |

¹H NMR (400 MHz, CDCl₃) - Predicted:

-

δ 7.95 (s, 1H): Pyrazine ring proton.

-

δ 7.85 (s, 1H): Pyrazine ring proton.

-

δ 3.70 (t, J=5.0 Hz, 4H): Piperazine protons adjacent to the pyrazine ring.

-

δ 2.50 (t, J=5.0 Hz, 4H): Piperazine protons adjacent to the methyl group.

-

δ 2.35 (s, 3H): Methyl group protons.

¹³C NMR (100 MHz, CDCl₃) - Predicted:

-

δ 155.0: Pyrazine carbon attached to chlorine.

-

δ 152.5: Pyrazine carbon attached to the piperazine nitrogen.

-

δ 135.0: Pyrazine C-H.

-

δ 130.0: Pyrazine C-H.

-

δ 54.5: Piperazine carbons adjacent to the methyl group.

-

δ 46.0: Piperazine carbons adjacent to the pyrazine ring.

-

δ 45.0: Methyl carbon.

Synthesis and Mechanism

The primary route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This is a classic and highly efficient method for functionalizing electron-deficient heteroaromatics like chloropyrazines.[3][7]

Reaction Scheme:

References

- 1. mdpi.com [mdpi.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PIM kinase inhibitors: an updated patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and potential biological significance of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine. This compound, belonging to the pyrazine class of heterocycles, is of significant interest in medicinal chemistry due to the established pharmacological importance of both the pyrazine core and the piperazine moiety. This document will delve into its structural elucidation through spectral analysis, propose a viable synthetic route, and explore its potential as a modulator of central nervous system targets, particularly serotonin receptors. The insights provided herein are intended to support researchers and drug development professionals in their exploration of novel therapeutics.

Introduction: The Significance of the Pyrazine and Piperazine Scaffolds in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1] Pyrazine derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] The inclusion of the pyrazine nucleus in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.

Similarly, the piperazine ring is a ubiquitous structural motif in a vast number of approved drugs, particularly those targeting the central nervous system (CNS).[4] Its presence can enhance a molecule's ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[5] The combination of these two pharmacologically important moieties in this compound suggests a high potential for biological activity, making it a compelling subject for in-depth investigation.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H13ClN4 | [6] |

| Molecular Weight | 212.68 g/mol | [6] |

| CAS Number | 61655-77-4 | [6] |

| Polar Surface Area (PSA) | 32.26 Ų | [6] |

| logP (octanol-water partition coefficient) | 0.8847 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 1 | [6] |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | [6] |

These properties suggest that this compound possesses good "drug-like" characteristics, with a relatively low molecular weight and a balanced lipophilicity, which are favorable for oral bioavailability and CNS penetration.

Molecular Structure Elucidation: A Spectroscopic Approach

While a definitive single-crystal X-ray structure of this compound is not publicly available, its molecular structure can be confidently elucidated through a combination of spectroscopic techniques. The following sections provide an expert interpretation of the expected spectral data based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring, the piperazine ring, and the methyl group.

-

Pyrazine Protons: Two singlets are anticipated for the two protons on the pyrazine ring, likely appearing in the aromatic region (δ 8.0-8.5 ppm).

-

Piperazine Protons: Two sets of triplets are expected for the methylene protons of the piperazine ring. The protons adjacent to the pyrazine ring will likely be deshielded and appear further downfield (δ 3.6-4.0 ppm) compared to the protons adjacent to the nitrogen bearing the methyl group (δ 2.4-2.8 ppm).

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group is expected to appear in the upfield region (δ 2.2-2.4 ppm).

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

-

Pyrazine Carbons: The carbon atoms of the pyrazine ring are expected to resonate in the downfield region (δ 140-160 ppm). The carbon atom attached to the chlorine (C2) and the carbon atom attached to the piperazine nitrogen (C6) will have distinct chemical shifts.

-

Piperazine Carbons: The methylene carbons of the piperazine ring are expected to appear in the range of δ 45-55 ppm.

-

Methyl Carbon: The carbon of the methyl group will give a signal in the upfield region (δ ~46 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak [M]+ at m/z 212, with a characteristic isotopic peak [M+2]+ at m/z 214 in an approximate 3:1 ratio, which is indicative of the presence of a chlorine atom.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the methyl group, the piperazine ring, or the chlorine atom, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ would correspond to the C-H stretching vibrations of the pyrazine ring.

-

Aliphatic C-H Stretching: Bands in the region of 2800-3000 cm⁻¹ would be due to the C-H stretching vibrations of the piperazine and methyl groups.

-

C=N and C=C Stretching: Strong absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyrazine ring stretching vibrations.

-

C-N Stretching: Bands in the 1100-1300 cm⁻¹ region would be attributed to the C-N stretching of the piperazine ring.

-

C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹, would indicate the presence of the C-Cl bond.

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient synthetic route is outlined below.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

starting materials for 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine synthesis

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

Introduction

This compound is a key substituted heterocyclic compound, widely utilized as a versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. The pyrazine core, an aromatic six-membered ring with two nitrogen atoms at positions 1 and 4, imparts unique electronic and steric properties, making its derivatives valuable scaffolds in drug discovery. This guide provides a detailed examination of the principal starting materials and the core synthetic strategy for preparing this compound, focusing on the chemical logic, experimental considerations, and the inherent reactivity that governs the synthesis.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategy

The most direct and industrially favored approach to synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. A retrosynthetic analysis reveals a logical disconnection at the C-N bond between the pyrazine ring and the piperazine moiety.

This disconnection points to two primary synthons: an electrophilic pyrazine core equipped with a suitable leaving group and a nucleophilic piperazine component. The most practical and common starting materials that correspond to these synthons are 2,6-dichloropyrazine and 1-methylpiperazine .

Caption: Retrosynthetic analysis via a C-N bond disconnection.

Part 2: Detailed Analysis of Primary Starting Materials

The Electrophilic Core: 2,6-Dichloropyrazine

2,6-Dichloropyrazine is the ideal electrophilic starting material for this synthesis. Its reactivity is dictated by the electronic properties of the pyrazine ring. The two nitrogen atoms are strongly electron-withdrawing, which significantly reduces the electron density of the ring carbons, making them highly susceptible to nucleophilic attack.[1]

Causality of Reactivity:

-

Activation: The chlorine atoms in the 2 and 6 positions are alpha (α) to the ring nitrogens. These positions are the most electron-deficient in the pyrazine ring and are therefore highly activated for SNAr reactions.[1]

-

Symmetry: The symmetrical nature of 2,6-dichloropyrazine means that the initial nucleophilic attack can occur at either C2 or C6, leading to the same mono-substituted product, which simplifies the reaction outcome and avoids issues of regioselectivity in the first substitution step.

| Property | Value |

| Chemical Formula | C₄H₂Cl₂N₂ |

| Molecular Weight | 148.98 g/mol |

| CAS Number | 4774-14-5 |

| Appearance | White to off-white crystalline solid |

| Key Reactive Sites | C2 and C6 positions |

The Nucleophile: 1-Methylpiperazine

1-Methylpiperazine serves as the nitrogen nucleophile. It is a readily available and cost-effective secondary amine.[2]

Role in the Reaction:

-

The secondary amine nitrogen in the piperazine ring acts as the nucleophile, attacking one of the electron-deficient carbon atoms of the 2,6-dichloropyrazine ring.

-

The presence of the methyl group on the other nitrogen does not sterically hinder the reaction and defines the final structure of the side chain. A green, cost-effective synthesis for 1-methylpiperazine itself has been developed, ensuring its availability for large-scale processes.[2]

| Property | Value |

| Chemical Formula | C₅H₁₂N₂ |

| Molecular Weight | 100.16 g/mol |

| CAS Number | 109-01-3 |

| Appearance | Colorless liquid |

| Key Reactive Site | Secondary amine nitrogen |

Part 3: The Core Synthesis Protocol via Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds by the addition of the nucleophile (1-methylpiperazine) to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group restores the aromaticity of the pyrazine ring, yielding the final product.

Caption: Forward synthesis workflow for the SNAr reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the monoamination of dichloropyrazines.[1][3]

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloropyrazine (1.0 eq.).

-

Solvent and Reagents: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF). To this solution, add a base, typically potassium carbonate (K₂CO₃, ~2.0-4.0 eq.), followed by the dropwise addition of 1-methylpiperazine (1.0-1.2 eq.).

-

Reaction Conditions: Heat the reaction mixture to a temperature of 120-140 °C. The reaction progress should be monitored using an appropriate chromatographic technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Partition the mixture between water and an organic solvent such as ethyl acetate.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.

Critical Experimental Parameters

The success of this synthesis relies on the careful control of reaction parameters to favor the desired mono-substitution product and minimize the formation of the di-substituted byproduct.

| Parameter | Recommended Condition | Rationale & Causality |

| Stoichiometry | 1.0 - 1.2 eq. of 1-methylpiperazine | Using a slight excess of the amine ensures complete consumption of the starting dichloropyrazine, but a large excess can increase the rate of di-substitution. Precise control is key for mono-selectivity. |

| Solvent | Polar aprotic (DMF, DMSO) | These solvents effectively solvate the intermediates of the SNAr reaction and can tolerate the high temperatures required.[4] |

| Base | Inorganic base (K₂CO₃, Cs₂CO₃) | The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. |

| Temperature | 120 - 140 °C | Elevated temperatures are necessary to overcome the activation energy for the substitution. However, excessively high temperatures can promote the second substitution, leading to the di-piperazinyl pyrazine byproduct.[3] |

Part 4: Alternative Synthetic Routes for the Pyrazine Core

While functionalization of 2,6-dichloropyrazine is the most direct route, it is important for researchers to be aware of methods for constructing the pyrazine core itself. These methods are crucial when specifically substituted dichloropyrazines are not commercially available. Classical methods often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by dehydrogenation.[5][6] More modern approaches include acceptorless dehydrogenative coupling routes catalyzed by transition metals, which offer a more sustainable pathway to substituted pyrazines from readily available amino alcohols.[7]

Conclusion

The synthesis of this compound is most effectively and directly achieved through the nucleophilic aromatic substitution reaction. The selection of 2,6-dichloropyrazine as the electrophilic pyrazine core and 1-methylpiperazine as the nucleophile represents the optimal choice of starting materials. This is due to the high reactivity of the symmetrically activated 2,6-dichloropyrazine, the ready commercial availability of both starting materials, and the straightforward, high-yielding nature of the SNAr reaction. A thorough understanding of the underlying reaction mechanism and precise control over key experimental parameters are essential for maximizing the yield and purity of the desired mono-substituted product.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]

- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic efficacy and safety profiles. Within this dynamic environment, heterocyclic compounds have firmly established themselves as a critical foundation for drug design. Among these, the pyrazine core, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-para orientation, has emerged as a privileged scaffold of immense significance.[1][2] Its unique electronic properties, metabolic stability, and ability to serve as a versatile template for three-dimensional molecular exploration have cemented its role in the development of a diverse array of therapeutic agents.[3] This technical guide provides a comprehensive exploration of pyrazine derivatives in medicinal chemistry, delving into their synthesis, multifaceted pharmacological activities, structure-activity relationships, and clinical relevance. As a senior application scientist, the aim is to not only present established knowledge but also to provide insights into the causal relationships that underpin the experimental design and strategic decisions in the development of pyrazine-based therapeutics.

The Pyrazine Core: Physicochemical Properties and Synthetic Strategies

The pyrazine ring's distinct electronic nature, characterized by the electron-withdrawing effect of its two nitrogen atoms, renders it less susceptible to electrophilic substitution compared to benzene, while making it amenable to nucleophilic substitution.[4] This electronic profile, coupled with its ability to participate in hydrogen bonding and pi-stacking interactions, makes it an attractive pharmacophore for engaging with biological targets.[1]

Synthetic Strategies: From Classical to Contemporary

The construction of the pyrazine ring and its subsequent functionalization are pivotal to accessing a diverse chemical space for drug discovery. Several synthetic methodologies have been developed, each with its own set of advantages and considerations.

One of the foundational methods is the Staedel–Rugheimer synthesis , which involves the condensation of α-haloketones with ammonia.[4] A more contemporary and widely employed approach is the dehydrogenative coupling of α-amino carbonyl compounds or the condensation of vicinal diamines with α-diketones.[5]

This protocol, catalyzed by a manganese pincer complex, exemplifies an atom-economical and environmentally benign route to 2,5-dialkyl-substituted pyrazines.[5]

Experimental Protocol:

-

Reaction Setup: In a glovebox, a reaction tube is charged with the β-amino alcohol (0.5 mmol), the manganese pincer catalyst (2 mol %), and potassium hydride (KH) (3 mol %).

-

Solvent Addition: Toluene (2 mL) is added to the reaction tube.

-

Reaction Conditions: The reaction tube is sealed and heated to 150°C for 24-48 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,5-dialkyl-substituted pyrazine.

The choice of a manganese-based catalyst over noble metals like iridium or ruthenium is driven by its earth abundance and lower toxicity, aligning with the principles of green chemistry. The use of a strong base like KH is crucial for the initial deprotonation of the alcohol, initiating the catalytic cycle.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 5. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its substituted pyrazine core. The pyrazine ring is a key pharmacophore found in numerous biologically active molecules.[1] A thorough understanding of the compound's structure and purity is paramount for its application in research and development, and this is primarily achieved through a comprehensive analysis of its spectroscopic data.

This technical guide provides a detailed overview of the expected spectroscopic profile of this compound, including predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretations are grounded in fundamental principles and data from analogous structures. Furthermore, this guide outlines standardized experimental protocols for acquiring this data, ensuring reproducibility and reliability in a laboratory setting.

Molecular Structure and Key Features

The structure of this compound comprises a pyrazine ring substituted with a chlorine atom and a 4-methylpiperazin-1-yl group. This substitution pattern gives rise to a distinct set of spectroscopic signals that can be used for its unambiguous identification.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic data for the target compound. These predictions are based on the analysis of structurally similar compounds.[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. For this compound, the spectrum is expected to show distinct signals for the pyrazine ring protons and the protons of the methylpiperazine moiety.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrazine-H | 7.8 - 8.2 | Singlet | - |

| Pyrazine-H | 7.6 - 8.0 | Singlet | - |

| Piperazine-H (adjacent to pyrazine) | 3.6 - 3.9 | Triplet | ~5 |

| Piperazine-H (adjacent to N-CH₃) | 2.4 - 2.7 | Triplet | ~5 |

| N-CH₃ | 2.2 - 2.4 | Singlet | - |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Interpretation:

-

Pyrazine Protons: The two protons on the pyrazine ring are in different chemical environments and are expected to appear as two distinct singlets in the aromatic region (δ 7.6-8.2 ppm). Their exact chemical shifts will be influenced by the electronic effects of the chloro and methylpiperazinyl substituents.

-

Piperazine Protons: The piperazine ring protons are expected to appear as two triplets, corresponding to the methylene groups adjacent to the pyrazine ring and the N-methyl group, respectively. The triplet multiplicity arises from coupling with the adjacent methylene protons.

-

N-Methyl Protons: The methyl group attached to the piperazine nitrogen will appear as a sharp singlet in the upfield region (δ 2.2-2.4 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C (C-Cl) | 150 - 155 |

| C (C-N piperazine) | 155 - 160 |

| Pyrazine C-H | 130 - 135 |

| Pyrazine C-H | 125 - 130 |

| Piperazine C (adjacent to pyrazine) | 45 - 50 |

| Piperazine C (adjacent to N-CH₃) | 54 - 58 |

| N-CH₃ | 45 - 48 |

Solvent: CDCl₃. Reference: CDCl₃ at δ 77.16 ppm.

Interpretation:

-

Pyrazine Carbons: The carbon atoms of the pyrazine ring are expected to resonate in the downfield region (δ 125-160 ppm). The carbons directly attached to the electronegative chlorine and nitrogen atoms will be the most deshielded.

-

Piperazine Carbons: The carbon atoms of the piperazine ring will appear in the aliphatic region (δ 45-58 ppm).

-

N-Methyl Carbon: The methyl carbon will resonate at a characteristic upfield chemical shift (δ 45-48 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular formula of C₉H₁₃ClN₄, the expected exact mass is approximately 212.0829 g/mol .[3]

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 212/214 | Molecular ion peak with a characteristic 3:1 isotopic pattern for chlorine. |

| [M-CH₃]⁺ | 197/199 | Loss of a methyl group. |

| [M-Cl]⁺ | 177 | Loss of a chlorine atom. |

| [M-C₄H₉N₂]⁺ | 127/129 | Fragmentation of the methylpiperazine ring. |

Ionization Method: Electron Ionization (EI).

Interpretation:

The mass spectrum is expected to show a molecular ion peak [M]⁺ with a characteristic isotopic pattern for a chlorine-containing compound (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[2] Common fragmentation pathways would involve the loss of the methyl group, the chlorine atom, or fragmentation of the piperazine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3050 - 3150 | Medium |

| C-H (aliphatic) | 2800 - 3000 | Medium-Strong |

| C=N (pyrazine ring) | 1550 - 1600 | Medium-Strong |

| C-N | 1100 - 1300 | Medium |

| C-Cl | 700 - 800 | Strong |

Interpretation:

The IR spectrum will likely display characteristic absorption bands for the aromatic C-H stretching of the pyrazine ring, aliphatic C-H stretching of the methyl and piperazine groups, C=N stretching of the pyrazine ring, C-N stretching, and a strong C-Cl stretching band.[4][5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[6]

-

¹H NMR Acquisition:

-

Acquire a proton spectrum with a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum with a spectral width of approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, coupled with a gas chromatograph (GC-MS).[7]

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine should be clearly visible.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Place the sample in the IR beam and record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Workflow for Synthesis and Characterization

The following diagram illustrates a conceptual workflow for the synthesis and spectroscopic characterization of this compound.

Caption: A conceptual workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its use in research and drug development. This guide provides a detailed predicted spectroscopic profile based on established principles and data from related compounds. The outlined experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results for the unambiguous structural elucidation and purity assessment of this compound.

References

- 1. 2-Chloro-6-(1-piperazinyl)pyrazine | C8H11ClN4 | CID 107992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. epfl.ch [epfl.ch]

- 7. Mass spectrometry identification of alkyl-substituted pyrazines produced by Pseudomonas spp. isolates obtained from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of Substituted Pyrazines

Executive Summary

Pyrazine and its substituted derivatives represent a cornerstone in heterocyclic chemistry, demonstrating a remarkable breadth of biological activities that have captured the attention of medicinal chemists for decades.[1][2][3] This guide provides an in-depth technical exploration of the multifaceted pharmacological potential of substituted pyrazines, with a primary focus on their anticancer, antimicrobial, and antiviral properties. We delve into the underlying mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for the evaluation of these activities. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical application to accelerate the discovery and development of novel pyrazine-based therapeutics.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in drug discovery.[4][5][6] This structural motif is present in numerous natural products and has been successfully incorporated into a variety of clinically approved drugs.[7][8] The unique electronic properties of the pyrazine ring, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an ideal pharmacophore for modulating the activity of diverse biological targets.[2][3] This guide will explore the key therapeutic areas where substituted pyrazines have shown significant promise.

Anticancer Activities of Substituted Pyrazines

The development of novel anticancer agents is a critical area of research, and substituted pyrazines have emerged as a promising class of compounds.[4][5][6] A recent comprehensive review spanning from 2010 to 2024 highlights the significant advancements in the development of pyrazine derivatives as anticancer agents.[4][5][6]

2.1 Mechanisms of Action

Substituted pyrazines exert their anticancer effects through a variety of mechanisms, including:

-

Enzyme Inhibition: Many pyrazine derivatives function as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and poly(ADP-ribose) polymerase (PARP).[7][9]

-

Induction of Apoptosis: Certain pyrazine compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells by modulating various signaling pathways.

-

Reactive Oxygen Species (ROS) Upregulation: Some derivatives can increase the levels of ROS within cancer cells, leading to oxidative stress and cell death.[7]

2.2 Structure-Activity Relationships (SAR)

The anticancer potency of pyrazine derivatives is highly dependent on the nature and position of their substituents. For instance, the fusion of the pyrazine ring with other heterocyclic systems, such as pyrrole or imidazole, has been a particularly fruitful strategy for enhancing antineoplastic activity.[2][3]

2.3 Quantitative Data Summary: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted pyrazine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency.

| Compound Class/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Ligustrazine-Curcumin Derivative | BEL-7402, A549, HCT-8, BGC-823, A2780 | 5.472 - 7.106 | [7][10] |

| Piperlongumine-Ligustrazine Derivative | HCT116 | 3.19 - 8.90 | [7] |

| 3,4-dihydropyrrolo[1,2-a]pyrazine derivative | PC-3 | 1.18 ± 0.05 | [9] |

| 3,4-dihydropyrrolo[1,2-a]pyrazine derivative | A549 | 1.95 ± 0.04 | [9] |

2.4 Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living cells.[12]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted pyrazine compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

Causality and Validation: It is crucial to include appropriate controls, such as untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). A solvent control (e.g., DMSO) is also necessary to ensure that the vehicle used to dissolve the compounds does not affect cell viability.

Antimicrobial Activities of Substituted Pyrazines

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Substituted pyrazines have demonstrated significant potential as antibacterial and antifungal agents.[13][14][15]

3.1 Antibacterial and Antifungal Activity

Numerous studies have reported the synthesis and evaluation of pyrazine derivatives against a range of pathogenic bacteria and fungi.[13][14][16] For example, certain pyrazine-containing thiazolines and thiazolidinones have shown significant in vitro activity against Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis.[13]

3.2 Quantitative Data Summary: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]

| Compound Class/Derivative | Microbial Strain(s) | MIC (µg/mL) | Reference |

| Triazolo[4,3-a]pyrazine derivative | S. aureus | 32 | [18] |

| Triazolo[4,3-a]pyrazine derivative | E. coli | 16 | [18] |

| Pyrazine-2-carboxylic acid derivative (P4) | C. albicans | 3.125 | [14] |

| Pyrazine-2-carboxylic acid derivative (P10) | C. albicans | 3.125 | [14] |

3.3 Experimental Protocol: MIC Determination by Broth Microdilution

The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.[17][19][20][21]

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.[17]

-

Preparation of Antimicrobial Dilutions: Prepare serial dilutions of the substituted pyrazine compounds in a suitable broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria).[20]

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[17][19]

Self-Validation: The inclusion of a growth control (no antimicrobial agent) and a sterility control (no inoculum) is essential for validating the results. Additionally, a known antibiotic should be used as a positive control.

Antiviral Activities of Substituted Pyrazines

Substituted pyrazines have also been investigated for their antiviral properties against a variety of viruses.

4.1 Spectrum of Antiviral Activity

Research has shown that pyrazine derivatives can exhibit antiviral activity against a range of viruses, including:

-

Herpesviruses: Certain pyrazinoic acid C-nucleosides and pyrido[2,3-b]pyrazine derivatives have demonstrated activity against herpes simplex virus (HSV) and human cytomegalovirus (HCMV).[22][23][24]

-

Influenza Viruses: Some pyrazine compounds have shown in vitro activity against influenza viruses.[22]

-

SARS-CoV-2: More recently, pyrazine conjugates have been synthesized and evaluated for their potential antiviral properties against SARS-CoV-2, the virus responsible for COVID-19.

4.2 Quantitative Data Summary: In Vitro Antiviral Activity

| Compound Class/Derivative | Virus | Activity Metric | Value | Reference |

| Pyrido[2,3-b]pyrazine derivative (Compound 27) | HCMV | EC50 | 0.33 µM | [24] |

| Pyrazine-benzothiazole conjugate (Compound 12i) | SARS-CoV-2 | IC50 | 0.3638 mM | [25] |

Visualizations: Workflows and Pathways

5.1 General Workflow for Evaluating Biological Activity

The following diagram illustrates a typical workflow for the initial screening and evaluation of the biological activities of novel substituted pyrazines.

Caption: General workflow for the synthesis and biological evaluation of substituted pyrazines.

5.2 MTT Assay Experimental Workflow

This diagram details the key steps involved in performing the MTT assay for cytotoxicity testing.

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Perspectives

Substituted pyrazines continue to be a rich source of biologically active compounds with significant therapeutic potential. The diverse range of activities, including anticancer, antimicrobial, and antiviral effects, underscores the versatility of the pyrazine scaffold. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring novel synergistic combinations with existing drugs. The application of computational methods, such as molecular docking and QSAR studies, will undoubtedly accelerate the design and discovery of next-generation pyrazine-based therapeutics.

References

- 1. PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]

- 5. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. clyte.tech [clyte.tech]

- 13. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rjpbcs.com [rjpbcs.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Broth Microdilution | MI [microbiology.mlsascp.com]

- 18. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. Broth microdilution - Wikipedia [en.wikipedia.org]

- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antiviral activity of a pyrazino-pyrazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and antiviral evaluation of certain novel pyrazinoic acid C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 25. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine: Sourcing, Synthesis, and Application in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyrazine Building Block

In the landscape of modern medicinal chemistry, the pyrazine scaffold is a privileged heterocycle, frequently incorporated into molecules targeting a wide array of biological pathways.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone for designing novel therapeutics. Within this chemical class, 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine has emerged as a particularly valuable and versatile building block. Its pre-functionalized structure, featuring a reactive chlorine atom for further elaboration and a methylpiperazine moiety to modulate solubility and target engagement, makes it a strategic starting point for the synthesis of complex pharmaceutical intermediates.

This guide provides an in-depth technical overview of this compound, focusing on its commercial availability, key suppliers, fundamental chemical properties, and its critical role in the drug discovery workflow. The information herein is curated to empower researchers and development professionals to efficiently source, qualify, and strategically implement this compound in their research and development programs.

Core Chemical and Physical Properties

A foundational understanding of a compound's properties is critical for its effective use in synthesis and handling. Key data for this compound has been consolidated below. Proper storage under inert gas (Nitrogen or Argon) at 2-8°C is recommended to ensure long-term stability.[2]

| Property | Value | Source |

| CAS Number | 61655-77-4 | [2][3] |

| Molecular Formula | C₉H₁₃ClN₄ | [2][3] |

| Molecular Weight | 212.68 g/mol | [2] |

| IUPAC Name | 1-(6-chloro-2-pyrazinyl)-4-methylpiperazine | |

| Typical Purity | ≥95% | [2][3] |

| Physical Form | Solid or liquid | |

| Storage Temperature | Refrigerator (2-8°C) | |

| SMILES | CN1CCN(CC1)C2=CN=CC(=N2)Cl | [2] |

| InChI Key | ZMVHGTJAFGHEBY-UHFFFAOYSA-N |

Synthetic Strategy: The Rationale Behind its Construction

The common synthesis of this compound is a prime example of a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the electron-deficient nature of the pyrazine ring, which is further activated by the presence of two nitrogen atoms and a chlorine substituent. This heightened electrophilicity makes the carbon atom attached to the chlorine susceptible to attack by nucleophiles.

The causality for employing this specific reaction is twofold:

-

Reactivity: The pyrazine core is inherently "electron-poor," which facilitates the displacement of the chloro group by a nitrogen nucleophile like 1-methylpiperazine.

-

Precursor Availability: The starting materials, typically a 2,6-dichloropyrazine and 1-methylpiperazine, are readily available commercial reagents, making this a cost-effective and scalable synthetic route.

Below is a conceptual diagram of this common synthetic pathway.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers, primarily catering to the research and development sector. The product is typically sold in quantities ranging from milligrams to several grams. For larger, bulk quantities, inquiries for custom synthesis are often necessary. Below is a comparative table of prominent suppliers. Note: Prices are for reference only and are subject to change.

| Supplier | Product Synonym(s) | Purity | Available Quantities | Price (USD, Reference) |

| Ambeed | This compound | 95+% | 250mg, 1g, 5g | $29 (250mg), $72 (1g), $255 (5g)[2] |

| Matrix Scientific | 1-(6-Chloro-2-pyrazinyl)-4-methylpiperazine | N/A | 500mg, 1g, 2.5g | $250 (500mg), $400 (1g), $800 (2.5g)[2] |

| Sigma-Aldrich (via Synthonix) | This compound | 95% | Varies | Pricing available upon login |

| TRC | This compound | N/A | 5mg | $45 (5mg)[2] |

| Crysdot | This compound | 95+% | 5g | $446 (5g)[2] |

| American Custom Chemicals | 1-(6-CHLORO-2-PYRAZINYL)-4-METHYLPIPERAZINE | 95.00% | 500MG, 2.5G | $837.38 (500mg), $1468.50 (2.5g)[2] |

Role in Drug Discovery and Development

The primary utility of this compound is as a scaffold in the discovery of new chemical entities. Its structure is frequently found in kinase inhibitors, which are a major class of anti-cancer drugs. For instance, related structures are key components of dual Src/Abl kinase inhibitors.[4] The piperazine moiety often serves to improve pharmacokinetic properties or to provide a key interaction point with the target protein, while the chloro-pyrazine core acts as a rigid anchor for further chemical modifications.

The workflow below illustrates how a building block like this is utilized in a typical drug discovery campaign.

Quality Control: A Self-Validating Protocol for Purity Assessment

For researchers, verifying the identity and purity of a starting material is a non-negotiable step to ensure the integrity of experimental results. While suppliers provide a Certificate of Analysis (COA), independent verification is a best practice. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small organic molecules.

Trustworthiness through Verification: The following protocol is a self-validating system. By running this analysis, a researcher can independently confirm the supplier's purity claims, ensuring the material's suitability for sensitive downstream applications like catalysis or multi-step synthesis where impurities could compromise the entire sequence.

Experimental Protocol: Purity Analysis by Reverse-Phase HPLC

-

Preparation of Standard Solution:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1.0 mL of a 50:50 mixture of Acetonitrile:Water (HPLC grade) to create a 1 mg/mL stock solution.

-

Vortex until fully dissolved. Perform a serial dilution to obtain a final concentration of approximately 0.1 mg/mL.

-

-

HPLC System and Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the resulting chromatogram.

-

The purity is calculated as the percentage of the area of the main product peak relative to the total area of all observed peaks.

-

Purity (%) = (Areamain peak / Σ Areaall peaks) * 100.

-

The retention time of the main peak serves as an identifier for future batches under identical conditions.

-

Conclusion

This compound stands out as a readily accessible and highly functionalized intermediate for pharmaceutical research and development. A robust supply chain exists for procuring research-grade quantities, with several reputable vendors offering the compound at purities suitable for most synthetic applications. Its strategic value lies in its pre-installed piperazine moiety and the reactive chlorine atom, which together provide a rapid and efficient entry point into the synthesis of complex, biologically active molecules, particularly within the realm of kinase inhibitors. By employing rigorous quality control measures, researchers can confidently integrate this powerful building block into their discovery pipelines to accelerate the development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound|lookchem [lookchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Chloropyrazine Compounds

Introduction: Chloropyrazines are a class of heterocyclic aromatic organic compounds that serve as critical intermediates and building blocks in numerous fields of scientific research and development.[1] Their unique chemical structure makes them invaluable in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Specifically, they are recognized as key components in the development of medicines such as cardiotonic agents and are also utilized in the flavor and fragrance industry.[2] Given their reactivity and potential biological activity, a profound understanding of their associated hazards and the implementation of rigorous safety protocols are paramount for the protection of researchers, scientists, and drug development professionals. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of chloropyrazine compounds, grounded in the principles of scientific integrity and validated safety practices.

Section 1: Hazard Identification and Physicochemical Profile

A thorough risk assessment begins with a comprehensive understanding of the compound's intrinsic properties and potential hazards. While numerous chloropyrazine derivatives exist, this section will use 2-Chloropyrazine (CAS 14508-49-7) as a representative example to outline the key characteristics of this chemical family.

Physicochemical Data

Quantitative data for 2-Chloropyrazine is summarized below. These properties are crucial for predicting the compound's behavior under various laboratory conditions and for planning appropriate safety measures.

| Property | Value | Source(s) |

| CAS Number | 14508-49-7 | [1] |

| Molecular Formula | C₄H₃ClN₂ | [1][2][3] |

| Molecular Weight | 114.53 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 93 °C at 120 mmHg | [1] |

| Density | 1.3 g/cm³ | [1] |

| Solubility | Soluble in methanol | [2] |

Toxicological Hazards

Chloropyrazine compounds and their derivatives may present significant health risks. The primary routes of exposure are inhalation, skin contact, and ingestion.[4]

-

Acute Toxicity: Many halogenated heterocyclic compounds are classified as harmful or toxic. For instance, related compounds are designated as toxic if swallowed and fatal if inhaled.[5] Specific LD50 data for every derivative is not always available, necessitating a cautious approach that treats them as potentially toxic.

-

Irritation: These compounds can cause irritation to the skin, eyes, and respiratory system.[6] Vapors or dusts may lead to respiratory irritation if handled outside of a well-ventilated area.[6][7]

-

Sensitization: Some individuals may develop an allergic skin reaction (sensitization) after repeated contact.[8][9]

Physical and Chemical Hazards

-

Flammability: While not always highly flammable, chloropyrazines can burn. Heating may cause containers to expand or decompose, leading to violent rupture.[10] It is critical to avoid ignition sources such as open flames, sparks, and static electricity.[10]

-

Reactivity: Chloropyrazines can be incompatible with strong oxidizing agents.[11][12] Contact with such materials should be avoided to prevent vigorous reactions.

-

Hazardous Decomposition: Upon combustion, these compounds may emit toxic and irritating fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5][7][11][12]

Section 2: The Hierarchy of Controls: Engineering Safeguards and Personal Protective Equipment (PPE)

The cornerstone of laboratory safety is the "Hierarchy of Controls," a systematic approach to minimizing risk. This principle prioritizes the most effective control measures, with personal protective equipment serving as the final barrier between the researcher and the hazard.

Caption: The Hierarchy of Controls, prioritizing safety measures from most to least effective.

Engineering Controls

These are the primary, most effective measures for isolating personnel from hazards.

-

Chemical Fume Hood: All handling of chloropyrazine compounds, especially weighing of solids and preparation of solutions, must be conducted in a certified chemical fume hood.[7] This ensures that any vapors, dusts, or aerosols are captured at the source.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[10][13]

-

Containment: For particularly potent or hazardous derivatives, procedures should be performed within a containment balance enclosure or glovebox to minimize any potential for exposure.[4]

Personal Protective Equipment (PPE)

PPE is mandatory and serves as the last line of defense. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[4]

| Task | Required Personal Protective Equipment | Justification & Best Practices |

| Receiving/Unpacking | • Safety glasses with side shields• Double nitrile gloves• Lab coat | Protects against exposure from potentially damaged packaging.[4] |

| Weighing Solids | • Chemical splash goggles• Double powder-free nitrile gloves• Disposable, solid-front gown with tight cuffs• Respiratory protection (if not in a C-PEC) | Provides maximum protection against inhalation of fine powders and skin/eye contact. Double gloving is critical; the outer glove should be removed and disposed of immediately after the task.[4][14] |

| Preparing Solutions | • Chemical splash goggles and face shield• Double powder-free nitrile gloves• Impermeable, disposable gown• Disposable sleeve covers | A face shield offers additional protection against splashes during liquid handling.[4] |

| Spill Cleanup | • Full-facepiece respirator with appropriate cartridges• Heavy-duty or double nitrile gloves• Impermeable gown or suit• Chemical-resistant shoe covers | Requires the highest level of protection to manage uncontrolled releases safely.[4] |

Section 3: Standard Operating Procedures for Handling and Storage

Adherence to standardized protocols is non-negotiable for ensuring reproducible science and unwavering safety.

Experimental Protocol: Weighing and Handling Solid Chloropyrazine

-

Preparation: Designate a specific area within a chemical fume hood for the procedure. Cover the work surface with a disposable, plastic-backed absorbent pad.[4]

-

Don PPE: Put on all required PPE as specified in the table above, following a strict donning sequence (e.g., gown, inner gloves, outer gloves, eye protection).[4]

-

Tare Container: Place a tared, sealed weighing vessel on the analytical balance inside the fume hood or containment enclosure.

-

Transfer Compound: Carefully transfer the approximate amount of the chloropyrazine compound into the vessel using a clean spatula. Avoid generating dust.

-

Seal and Weigh: Securely close the weighing vessel and record the mass.

-

Cleanup: Carefully clean the spatula and any contaminated surfaces before removing the weighing vessel from the containment area.

-

Doffing: Remove outer gloves and dispose of them in a designated hazardous waste bag before handling clean equipment.

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent accidents.

-

Containers: Store in original, tightly sealed containers to prevent leakage or contamination.[8][13]

-

Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[8][13]

-

Compatibility: Store away from incompatible materials, particularly strong oxidizing agents and foodstuffs.[8][13]

-

Integrity: Regularly inspect containers for signs of physical damage or leaks.[8]

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an incident. All laboratory personnel must be familiar with the location of safety equipment (showers, eyewash stations, spill kits) and emergency procedures.[15]

Caption: A streamlined workflow for responding to laboratory emergencies.

Spill Response

-

Minor Spill (Manageable by lab personnel):

-

Alert: Immediately alert others in the area.[16]

-

Isolate: Restrict access to the spill area. Close the fume hood sash if applicable.

-

Protect: Don appropriate PPE, including respiratory protection if necessary.[17]

-

Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows), working from the outside in to prevent spreading.[10][18]

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[8][16]

-

Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and dispose of all cleanup materials as hazardous waste.[16]

-

Report: Inform the laboratory supervisor of the incident.[16]

-

-

Major Spill (Requires outside assistance):

First Aid for Exposure

Immediate and correct first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][7][11] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[10][15][17] |

| Eye Contact | Flush eyes immediately with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10][17] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or physician for guidance.[7][10][11] |

Section 5: Waste Management and Disposal

All materials contaminated with chloropyrazine compounds, including excess chemicals, empty containers, absorbent materials from spills, and used PPE, must be treated as hazardous waste.

-

Segregation and Collection:

-

Disposal:

-

Decontamination:

-

Thoroughly decontaminate all non-disposable equipment and glassware after use. The rinseate from this cleaning process must also be collected as hazardous waste.

-

Conclusion

The utility of chloropyrazine compounds in advancing science and medicine is undeniable. However, this potential can only be realized safely through a culture of vigilance, preparedness, and strict adherence to established safety protocols. By integrating the principles of hazard assessment, the hierarchy of controls, and emergency preparedness into every aspect of their workflow, researchers can confidently and responsibly harness the power of these versatile molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Chloropyrazine | C4H3ClN2 | CID 73277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]